4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a benzimidazole ring fused to a benzene ring with nitro and dicarbonitrile substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and an appropriate aldehyde.
Nitration and Cyanation: The resulting benzimidazole derivative is then nitrated using nitric acid and sulfuric acid, followed by cyanation to introduce the dicarbonitrile groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Cyclization: The benzimidazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to the biological activities associated with benzimidazole derivatives.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the development of new materials with specific chemical properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can mimic naturally occurring nucleotides, allowing the compound to bind to and inhibit the activity of specific enzymes . This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile include:
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
4-(1H-Benzimidazol-2-yl)aniline: Exhibits antimicrobial and anti-inflammatory activities.
Benzimidazole derivatives with various substituents: These compounds share the benzimidazole core but differ in their substituents, leading to diverse biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10N6O2 |
---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylamino)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H10N6O2/c17-7-10-5-14(15(22(23)24)6-11(10)8-18)19-9-16-20-12-3-1-2-4-13(12)21-16/h1-6,19H,9H2,(H,20,21) |
InChI Key |
VKYSNFCRAOKPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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